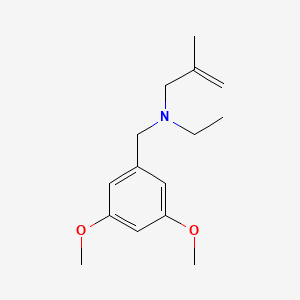
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that belongs to the class of heterocyclic compounds. It is also known as EPTT and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
EPTT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. EPTT has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of EPTT is not fully understood. However, it is believed that EPTT acts by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. EPTT may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
EPTT has been shown to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have low cytotoxicity and does not cause significant damage to cells. EPTT has also been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
EPTT has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. EPTT is also relatively inexpensive compared to other compounds used in scientific research. However, EPTT has some limitations. It is insoluble in water, which can limit its use in certain experiments. EPTT also has limited solubility in organic solvents, which can affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on EPTT. One area of interest is the development of new synthesis methods to improve the yield and purity of EPTT. Another area of interest is the study of the mechanism of action of EPTT to better understand how it inhibits the growth of microorganisms. Additionally, EPTT could be studied for its potential use in biomedical applications, such as drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 1-(2-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a compound that has potential applications in scientific research. It has been extensively studied for its antimicrobial, antifungal, and antiviral properties. EPTT has several advantages for use in lab experiments, but also has some limitations. Future research on EPTT could lead to the development of new synthesis methods and new applications in biomedical research.
Synthesemethoden
The synthesis of EPTT involves the reaction of 2-ethylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of triethylamine. The resulting product is EPTT, which is a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity of EPTT.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-15-7-3-4-8-16(15)21-13-20(12-19-17(21)22)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBFUMRYLTPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)




![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)